Ethyl 6-amino-4-fluoronicotinate
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Overview
Description
Ethyl 6-amino-4-fluoronicotinate is a chemical compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 6th position, and a fluorine atom at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-4-fluoronicotinate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The resulting 6-amino-4-fluoronicotinic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-4-fluoronicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under specific conditions.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: 6-nitro-4-fluoronicotinic acid.
Reduction: Ethyl 6-amino-4-hydroxy-nicotinate.
Substitution: Ethyl 6-amino-4-methoxynicotinate.
Scientific Research Applications
Ethyl 6-amino-4-fluoronicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-4-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Comparison with Similar Compounds
Ethyl 6-amino-4-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 6-amino-4-bromonicotinate: Contains a bromine atom in place of fluorine.
Ethyl 6-amino-4-iodonicotinate: Features an iodine atom instead of fluorine.
Comparison: Ethyl 6-amino-4-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and bioavailability compared to its chloro, bromo, and iodo counterparts. Additionally, the fluorinated compound often exhibits improved pharmacokinetic properties, making it a preferred choice in drug development.
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 6-amino-4-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
IWYKDDFDJQSWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1F)N |
Origin of Product |
United States |
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